![molecular formula C23H24N4O3 B2708540 (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide CAS No. 885179-45-3](/img/structure/B2708540.png)
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide
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Description
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Details : Researchers have designed wide-bandgap D–A-type conjugated copolymers using this compound as a donor (BBTA). These materials exhibit complementary absorption with narrow-bandgap acceptors, leading to efficient fullerene-free OSCs. BBTA-based devices achieve a power conversion efficiency (PCE) of 11.08%, with a low energy loss of 0.50 eV .
- Details : By incorporating a benzonitrile-merged triazine unit as an electron acceptor and a 5H-benzo[d]benzo[4,5]imidazo[1,2-a]imidazole as a fused rigid electron donor, researchers have developed efficient TADF emitters for OLEDs .
- Details : A series of 1-benzo[1,3]dioxol-5-yl-indoles, including derivatives of this compound, were synthesized and evaluated against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline exhibited promising IC50 values against cancer cells .
- Application : The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide has been synthesized and characterized as a potential antifungal agent .
- Details : The fundamental vibrational modes of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide (2BNP2E) have been analyzed, providing valuable insights into its molecular behavior .
Organic Solar Cells (OSC) Materials
Thermally Activated Delayed Fluorescence (TADF) Emitters
Anticancer Agents
Antifungal Agents
Vibrational Spectroscopy Studies
Template for Drug Optimization
properties
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-benzyl-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c24-13-20(23(28)25-14-18-4-2-1-3-5-18)16-27-10-8-26(9-11-27)15-19-6-7-21-22(12-19)30-17-29-21/h1-7,12,16H,8-11,14-15,17H2,(H,25,28)/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRCMBRZHJVSHA-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide |
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